(4-Chlorophenyl)methyl 2-(2-methyl-4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate
Overview
Description
(4-Chlorophenyl)methyl 2-(2-methyl-4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a methyl-nitrophenyl group, and a dioxoisoindole carboxylate moiety. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and materials science.
Scientific Research Applications
Chemistry
In chemistry, (4-Chlorophenyl)methyl 2-(2-methyl-4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and biochemical pathways. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biological processes.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the nitro and chlorophenyl groups suggests possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)methyl 2-(2-methyl-4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dioxoisoindole Core: This step involves the reaction of phthalic anhydride with an amine to form the dioxoisoindole core.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using a chlorophenyl halide.
Attachment of the Methyl-Nitrophenyl Group: This step involves the nitration of a methyl-substituted benzene ring followed by a coupling reaction with the dioxoisoindole core.
Esterification: The final step involves the esterification of the carboxylate group with the chlorophenylmethyl alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and automated synthesis systems may also be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)methyl 2-(2-methyl-4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)methyl 2-(2-methyl-4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The chlorophenyl group may also participate in binding interactions with proteins or enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
Luteolin: A natural flavonoid with various pharmacological effects.
Uniqueness
(4-Chlorophenyl)methyl 2-(2-methyl-4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its combination of functional groups and complex molecular structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
(4-chlorophenyl)methyl 2-(2-methyl-4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2O6/c1-13-10-17(26(30)31)7-9-20(13)25-21(27)18-8-4-15(11-19(18)22(25)28)23(29)32-12-14-2-5-16(24)6-3-14/h2-11H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUYMGWZYAFEOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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